molecular formula C16H17N5OS2 B2462770 1-Piperidin-1-yl-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone CAS No. 868966-32-9

1-Piperidin-1-yl-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone

Cat. No. B2462770
CAS RN: 868966-32-9
M. Wt: 359.47
InChI Key: LFRQKQSTJOSAMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a complex organic molecule that contains several functional groups, including a piperidine ring, a thiophene ring, a triazolo ring, and a pyridazine ring . These types of compounds are often studied for their potential biological activities.


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, a common method for synthesizing piperidine derivatives involves the reaction of a secondary amine with a suitable electrophile . The thiophene and triazolo rings could be formed through cyclization reactions .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement of these groups within the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the various functional groups. For example, the piperidine ring might undergo reactions typical of secondary amines, while the thiophene ring might participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfanyl group might increase its solubility in polar solvents .

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific biological activities. As with any chemical, appropriate precautions should be taken when handling it to avoid exposure .

Future Directions

Future research on this compound could involve further exploration of its potential biological activities, as well as optimization of its synthesis. Additionally, studies could be conducted to better understand its physical and chemical properties .

properties

IUPAC Name

1-piperidin-1-yl-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5OS2/c22-15(20-8-2-1-3-9-20)11-24-14-7-6-13-17-18-16(21(13)19-14)12-5-4-10-23-12/h4-7,10H,1-3,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFRQKQSTJOSAMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CSC2=NN3C(=NN=C3C4=CC=CS4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Piperidin-1-yl-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone

Synthesis routes and methods

Procedure details

To 2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetic acid (100 mg, 0.34 mmol) dissolved in DMF (3 mL) was added HATU (150 mg), and after 15 minutes stirring, piperidine (40 mg) was added followed by DIPEA (200 μL). The mixture was stirred for room temperature overnight and then evaporated to dryness. 1-(Piperidin-1-yl)-2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone was then isolated by preparative TLC (silica gel plates, 9:1 CHCl3/MeOH).
Name
2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetic acid
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mg
Type
reactant
Reaction Step Two
Quantity
40 mg
Type
reactant
Reaction Step Three
Name
Quantity
200 μL
Type
reactant
Reaction Step Four

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